molecular formula C27H44O3 B1240136 1,25-Dihydroxyvitamin D3 CAS No. 32511-63-0

1,25-Dihydroxyvitamin D3

Cat. No.: B1240136
CAS No.: 32511-63-0
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-MSAPPVOVSA-N
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Description

The compound 1,25-Dihydroxyvitamin D3 is a complex organic molecule with a unique structure This compound is characterized by multiple chiral centers and a combination of cyclohexane and indenylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,25-Dihydroxyvitamin D3 involves multiple steps, including the formation of the cyclohexane and indenylidene rings, followed by the introduction of the hydroxy and methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the cyclohexane and indenylidene rings can be reduced to form saturated compounds.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the double bonds can produce fully saturated cyclohexane and indenylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential bioactivity can be investigated. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as increased stability or reactivity, to the materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methyl groups, along with the cyclohexane and indenylidene rings, can form hydrogen bonds, hydrophobic interactions, and π-π stacking with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane and indenylidene derivatives with hydroxy and methyl groups. Examples include:

  • 1,25-Dihydroxyvitamin D3 analogs with different substituents.
  • Other polycyclic compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of multiple chiral centers and the arrangement of the hydroxy and methyl groups contribute to its distinct chemical and biological properties.

Properties

CAS No.

32511-63-0

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25?,27-/m1/s1

InChI Key

GMRQFYUYWCNGIN-MSAPPVOVSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,25-Dihydroxyvitamin D3
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